Cas no 1455300-63-6 (1-1-(benzyloxy)-2-bromoethyl-2-chlorobenzene)

1-1-(benzyloxy)-2-bromoethyl-2-chlorobenzene 化学的及び物理的性質
名前と識別子
-
- 1-1-(benzyloxy)-2-bromoethyl-2-chlorobenzene
- AKOS011393976
- EN300-1133452
- 1455300-63-6
- 1-[1-(benzyloxy)-2-bromoethyl]-2-chlorobenzene
-
- インチ: 1S/C15H14BrClO/c16-10-15(13-8-4-5-9-14(13)17)18-11-12-6-2-1-3-7-12/h1-9,15H,10-11H2
- InChIKey: XXMVAAOKMNVJKI-UHFFFAOYSA-N
- SMILES: BrCC(C1C=CC=CC=1Cl)OCC1C=CC=CC=1
計算された属性
- 精确分子量: 323.99166g/mol
- 同位素质量: 323.99166g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 18
- 回転可能化学結合数: 5
- 複雑さ: 231
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 9.2Ų
- XLogP3: 4.5
1-1-(benzyloxy)-2-bromoethyl-2-chlorobenzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1133452-0.05g |
1-[1-(benzyloxy)-2-bromoethyl]-2-chlorobenzene |
1455300-63-6 | 95% | 0.05g |
$468.0 | 2023-10-26 | |
Enamine | EN300-1133452-0.25g |
1-[1-(benzyloxy)-2-bromoethyl]-2-chlorobenzene |
1455300-63-6 | 95% | 0.25g |
$513.0 | 2023-10-26 | |
Enamine | EN300-1133452-5.0g |
1-[1-(benzyloxy)-2-bromoethyl]-2-chlorobenzene |
1455300-63-6 | 5g |
$2110.0 | 2023-05-24 | ||
Enamine | EN300-1133452-0.5g |
1-[1-(benzyloxy)-2-bromoethyl]-2-chlorobenzene |
1455300-63-6 | 95% | 0.5g |
$535.0 | 2023-10-26 | |
Enamine | EN300-1133452-2.5g |
1-[1-(benzyloxy)-2-bromoethyl]-2-chlorobenzene |
1455300-63-6 | 95% | 2.5g |
$1089.0 | 2023-10-26 | |
Enamine | EN300-1133452-10g |
1-[1-(benzyloxy)-2-bromoethyl]-2-chlorobenzene |
1455300-63-6 | 95% | 10g |
$2393.0 | 2023-10-26 | |
Enamine | EN300-1133452-1g |
1-[1-(benzyloxy)-2-bromoethyl]-2-chlorobenzene |
1455300-63-6 | 95% | 1g |
$557.0 | 2023-10-26 | |
Enamine | EN300-1133452-10.0g |
1-[1-(benzyloxy)-2-bromoethyl]-2-chlorobenzene |
1455300-63-6 | 10g |
$3131.0 | 2023-05-24 | ||
Enamine | EN300-1133452-0.1g |
1-[1-(benzyloxy)-2-bromoethyl]-2-chlorobenzene |
1455300-63-6 | 95% | 0.1g |
$490.0 | 2023-10-26 | |
Enamine | EN300-1133452-1.0g |
1-[1-(benzyloxy)-2-bromoethyl]-2-chlorobenzene |
1455300-63-6 | 1g |
$728.0 | 2023-05-24 |
1-1-(benzyloxy)-2-bromoethyl-2-chlorobenzene 関連文献
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J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
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3. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
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Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
1-1-(benzyloxy)-2-bromoethyl-2-chlorobenzeneに関する追加情報
Introduction to 1-1-(benzyloxy)-2-bromoethyl-2-chlorobenzene (CAS No. 1455300-63-6)
1-1-(benzyloxy)-2-bromoethyl-2-chlorobenzene, identified by its Chemical Abstracts Service (CAS) number 1455300-63-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to a class of molecules characterized by its unique structural features, which include both bromo and chloro substituents on a benzene ring, coupled with an ethyl chain that is further functionalized with a benzyloxy group. Such structural motifs are often explored for their potential in drug discovery, particularly in the development of novel therapeutic agents.
The significance of this compound lies in its versatility as a synthetic intermediate. The presence of both bromo and chloro atoms makes it a valuable building block for further chemical modifications, enabling the construction of more complex molecules. In recent years, there has been growing interest in the use of such halogenated aromatic compounds in medicinal chemistry due to their ability to serve as substrates for various enzymatic reactions and as precursors for the synthesis of biologically active scaffolds.
One of the most compelling aspects of 1-1-(benzyloxy)-2-bromoethyl-2-chlorobenzene is its potential application in the development of small-molecule drugs. The benzyloxy group, in particular, is known to enhance the solubility and bioavailability of pharmaceutical compounds, making it an attractive feature for drug design. Additionally, the combination of bromo and chloro substituents on the benzene ring provides multiple sites for selective functionalization, allowing chemists to tailor the properties of the final product to meet specific biological targets.
Recent advancements in synthetic methodologies have further highlighted the utility of this compound. For instance, transition-metal-catalyzed cross-coupling reactions have been employed to introduce diverse functional groups onto the aromatic core, expanding the chemical space available for drug discovery. These techniques have enabled the rapid assembly of complex molecules that would be otherwise challenging to synthesize using traditional methods.
The pharmaceutical industry has been particularly interested in halogenated aromatic compounds due to their role as key intermediates in the synthesis of active pharmaceutical ingredients (APIs). The ability to selectively modify these compounds at multiple positions allows for the creation of libraries of derivatives with varying biological activities. This approach has been instrumental in identifying novel therapeutic agents with improved pharmacokinetic profiles and reduced toxicity.
In addition to its synthetic value, 1-1-(benzyloxy)-2-bromoethyl-2-chlorobenzene has shown promise in preclinical studies as a lead compound for various therapeutic applications. Research has indicated that derivatives of this molecule may exhibit inhibitory activity against certain enzymes and receptors implicated in diseases such as cancer, inflammation, and neurodegeneration. These findings underscore the importance of exploring halogenated aromatic compounds as starting points for drug development.
The structural features of 1-1-(benzyloxy)-2-bromoethyl-2-chlorobenzene also make it an attractive candidate for computational studies. Molecular modeling techniques have been used to predict how this compound might interact with biological targets at the atomic level. These simulations have provided valuable insights into its binding affinity and potential side effects, guiding further optimization efforts.
One notable application of this compound is in the synthesis of kinase inhibitors, which are widely used in cancer therapy. The bromo and chloro substituents on the benzene ring can be readily modified through palladium-catalyzed reactions to introduce amino or carboxylic acid groups, which are crucial for binding to kinase active sites. Such modifications have led to the discovery of several potent inhibitors with significant therapeutic potential.
The role of benzyloxy groups in enhancing drug-like properties cannot be overstated. These groups improve solubility and metabolic stability, making them essential for designing orally bioavailable drugs. In fact, many approved medications contain benzyloxy moieties as part of their molecular structure, highlighting their importance in modern drug design.
Recent studies have also explored the use of 1-1-(benzyloxy)-2-bromoethyl-2-chlorobenzene in combinatorial chemistry approaches. By systematically varying different functional groups on this scaffold, researchers have been able to generate large libraries of compounds for high-throughput screening. This strategy has proven effective in identifying novel leads with enhanced efficacy and selectivity compared to existing drugs.
The environmental impact and sustainability considerations are increasingly important in pharmaceutical research. The ability to efficiently synthesize complex molecules like 1-1-(benzyloxy)-2-bromoethyl-2-chlorobenzene using green chemistry principles has made it a subject of interest among researchers seeking sustainable alternatives. Catalytic processes that minimize waste and energy consumption are being developed to ensure that drug production is both efficient and environmentally friendly.
In conclusion, 1-1-(benzylooxy)-2-bromoethyl-2-chlorobenzene (CAS No. 1455300-63-6) represents a promising compound with diverse applications in pharmaceutical research. Its unique structural features make it a valuable intermediate for synthesizing biologically active molecules, while its potential as a lead compound for drug development continues to be explored through both experimental and computational methods. As research progresses, this compound is expected to play an increasingly important role in addressing unmet medical needs across various therapeutic areas.
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